molecular formula C12H15N B13519200 2-(4-Ethynylphenyl)-2-methylpropan-1-amine

2-(4-Ethynylphenyl)-2-methylpropan-1-amine

Cat. No.: B13519200
M. Wt: 173.25 g/mol
InChI Key: ZYQBVQOMLQBXOV-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-2-methylpropan-1-amine: is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and propargylamine.

    Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 4-bromoacetophenone is reacted with propargylamine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: The resulting product is then subjected to a reduction step using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)-2-methylpropan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form saturated amines using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

2-(4-Ethynylphenyl)-2-methylpropan-1-amine: has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-(4-Ethynylphenyl)-2-methylpropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Ethynylphenyl)-2-methylpropan-1-amine: can be compared with similar compounds such as:

    2-(4-Ethynylphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(4-Ethynylphenyl)-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of an amine.

    This compound derivatives: Various derivatives with different substituents on the phenyl ring or the amine group.

The uniqueness of This compound

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(4-ethynylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H15N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,9,13H2,2-3H3

InChI Key

ZYQBVQOMLQBXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)C#C

Origin of Product

United States

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